molecular formula C11H14N2O2S B14823657 4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide

4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide

Cat. No.: B14823657
M. Wt: 238.31 g/mol
InChI Key: SKEIDMVIBJPHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps, including the formation of the cyclopropoxy and methylthio groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of high-throughput screening and automated synthesis platforms can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy or methylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide is unique due to its specific structural features, such as the cyclopropoxy and methylthio groups. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O2S/c1-12-10(14)9-8(15-7-3-4-7)5-6-13-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

SKEIDMVIBJPHHA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CN=C1SC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.